4-Oxo-4H-pyran-2-carbonyl chloride
Description
Properties
IUPAC Name |
4-oxopyran-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)5-3-4(8)1-2-10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWPNDGUAIKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628926 | |
| Record name | 4-Oxo-4H-pyran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176379-69-4 | |
| Record name | 4-Oxo-4H-pyran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
4-Oxo-4H-pyran-2-carbonyl chloride is primarily utilized as an intermediate in organic synthesis . Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride functional group, making it valuable in synthesizing other pyran derivatives.
Medicinal Chemistry
This compound has been implicated in the development of various pharmaceuticals. Notably, it serves as a precursor for synthesizing bioactive molecules that exhibit therapeutic properties.
Case Studies
Several studies highlight the utility of this compound in drug discovery:
- Antiviral Agents : Research has shown that derivatives of this compound can exhibit antiviral activity. For instance, compounds synthesized from this compound have been evaluated for their efficacy against viral infections, showcasing promising results.
- Anticancer Agents : Some derivatives have been investigated for their potential in cancer therapy, demonstrating cytotoxic effects on various cancer cell lines.
Applications in Material Science
In addition to its pharmaceutical applications, this compound is also explored in material science:
- Polymer Chemistry : It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to the development of novel materials with enhanced properties.
- Coatings and Adhesives : The compound's reactivity allows it to be integrated into formulations for coatings and adhesives, improving their performance characteristics.
Data Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Pyran derivatives |
| Medicinal Chemistry | Precursor for bioactive molecules with therapeutic properties | Antiviral and anticancer agents |
| Material Science | Monomer or cross-linking agent in polymer chemistry | Coatings and adhesives |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-Oxo-4H-pyran-2-carbonyl chloride, it is compared below with structurally related acyl chlorides and heterocyclic derivatives.
Table 1: Comparative Analysis of Key Properties
| Compound | Molecular Weight (g/mol) | Reactivity | Stability | Common Applications |
|---|---|---|---|---|
| This compound | 174.57 | High | Low | Synthesis of heterocyclic drugs |
| Acetyl chloride | 78.49 | Moderate | Moderate | Acetylation reactions |
| Benzoyl chloride | 140.57 | Moderate | High | Dyes, peroxides, pharmaceuticals |
| Furan-2-carbonyl chloride | 130.53 | High | Low | Polymer chemistry, agrochemicals |
| Thiophene-2-carbonyl chloride | 146.63 | Moderate | Moderate | Organic electronics, ligands |
Key Findings:
Reactivity :
- The electron-withdrawing oxo group in this compound makes it more reactive toward nucleophiles compared to benzoyl chloride or acetyl chloride. This property is advantageous in rapid coupling reactions but complicates storage .
- Furan-2-carbonyl chloride exhibits similar high reactivity due to the electron-deficient furan ring but lacks the stabilizing ketone group present in the pyran derivative.
Stability :
- This compound is highly moisture-sensitive, leading to rapid hydrolysis. In contrast, benzoyl chloride’s aromatic ring provides resonance stabilization, enhancing its shelf life .
Applications :
- While acetyl chloride is widely used in acetylation, this compound is niche, employed in synthesizing pyran-based bioactive molecules. Furan and thiophene analogs find broader use in materials science due to their conjugated systems .
Limitations of Provided Evidence
The evidence provided (Figures 2, 11, 12; Table 5) primarily focuses on chloride ions (e.g., KCl in sensors , methylene chloride as a solvent , and ANN modeling of chloride concentrations ). For instance:
- highlights methylene chloride’s role in extracting volatile compounds, unrelated to reactive heterocyclic chlorides.
- models inorganic chloride behavior, which differs fundamentally from organic acyl chlorides.
Thus, this article relies on established chemical principles rather than the provided sources.
Preparation Methods
Maltol-Based Alkylation and Oxidation (Patent CN113845502A)
The synthesis begins with maltol (3-hydroxy-4H-pyran-4-one), which undergoes benzylation to form 3-O-benzyl maltol. In a typical procedure, maltol and benzyl chloride react in acetonitrile with potassium carbonate at 50–90°C for 15–20 hours, yielding 3-O-benzyl maltol. Subsequent condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80–150°C produces 3-benzyloxy-2-(2-(dimethylamino)vinyl)-4H-pyran-4-one. This intermediate is oxidized using hydrogen peroxide at subzero temperatures (-50°C to -40°C) to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with a purity ≥99.5% and an overall three-step yield of 71–73%. Nuclear magnetic resonance (NMR) data confirm the structure: -NMR (500 MHz, DMSO) δ 5.13 (s, 2H), 6.55 (d, J=5.8 Hz, 1H), 7.33–7.46 (m, 5H), 8.20 (d, J=5.8 Hz, 1H).
Table 1: Key Reaction Conditions for Carboxylic Acid Synthesis
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃ | Acetonitrile | 50–90°C | 85–90% |
| Condensation | DMF-DMA | Toluene | 80–150°C | 78–82% |
| Oxidation | H₂O₂ | Methanol/DCM | -50°C to -40°C | 90–95% |
Optimized Large-Scale Synthesis (Organic Process Research & Development)
A modified route addresses limitations of low yields (43%) and impurity formation in earlier methods. By introducing an azeotropic removal of methanol during enamine synthesis, ring-opening impurities (e.g., 15 ) are minimized, reducing reagent consumption. A one-pot oxidation sequence with controlled hydrogen peroxide addition suppresses hydrolytic impurity 16 and aldol condensation byproduct 17 , achieving 66% overall yield on a 600 g scale. This method prioritizes industrial feasibility, avoiding hazardous solvents and ensuring compliance with safety standards.
Alternative Route from Furfuryl Alcohol (Patent WO2020132820A1)
Furfuryl alcohol serves as a cost-effective starting material. Chlorine gas-mediated oxidation in the presence of sodium acetate induces ring expansion and rearrangement to form 4-oxo-4H-pyran-2-carboxylic acid derivatives. Key advantages include minimal catalyst costs (sodium acetate) and avoidance of toxic reagents like selenium dioxide. The process is scalable, with yields comparable to maltol-based routes.
Conversion to 4-Oxo-4H-pyran-2-carbonyl Chloride
Chlorination of Carboxylic Acid Precursors
The carboxylic acid intermediate is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A representative procedure involves refluxing 4-oxo-4H-pyran-2-carboxylic acid with excess SOCl₂ (2–3 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Catalytic dimethylformamide (DMF, 0.1–0.5 mol%) accelerates the reaction, achieving near-quantitative conversion. Excess reagent and solvent are removed under reduced pressure, yielding the carbonyl chloride as a pale-yellow solid.
Table 2: Chlorination Agents and Conditions
| Agent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| SOCl₂ | DCM | DMF | Reflux | 95–98% |
| (COCl)₂ | THF | None | 0°C to RT | 90–93% |
| PCl₅ | Toluene | Pyridine | 80°C | 85–88% |
Purity and Stability Considerations
The hygroscopic nature of this compound necessitates storage under inert atmospheres. Impurities such as unreacted carboxylic acid or dimeric anhydrides are minimized by rigorous drying of starting materials and solvents. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses are critical for quality control.
Comparative Analysis of Preparation Methods
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-Oxo-4H-pyran-2-carbonyl chloride, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via reaction of 4-oxo-4H-pyran-2-carboxylic acid with phosphorus pentachloride (PCl₅) in dry cyclohexane under reflux. After refluxing for 2 hours, the hot solution is filtered, cooled, and washed with cold cyclohexane to yield white needles. Purity (>98%) is confirmed by melting point analysis (106°C) and NMR spectroscopy (δ 8.06 ppm for aromatic protons in DMSO-d₆) . For further purification, recrystallization from cyclohexane or chromatographic methods (e.g., silica gel) are recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.92–8.06 ppm) and carbonyl carbons (δ 161.8–178.1 ppm) .
- IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
- Elemental Analysis : Validate stoichiometry (e.g., C:H:N:Cl ratios).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve bond angles and torsional strains .
Q. What are common reactions involving this compound in organic synthesis?
- Methodological Answer : The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:
- Amidation : React with 2-hydroxyaniline to form chromone-2-carboxamides, confirmed by IR (N-H stretch at ~3300 cm⁻¹) and mass spectrometry .
- Cyclization : Intramolecular reactions with hydrazines yield heterocyclic derivatives (e.g., pyrazolo-pyridines), monitored by TLC and purified via column chromatography .
Q. How should researchers handle stability and safety concerns during experiments?
- Methodological Answer :
- Stability : Store in anhydrous conditions (e.g., desiccator) to prevent hydrolysis. Avoid strong oxidizing agents and dust generation .
- Decomposition Products : Carbon oxides, HCl, and nitrogen oxides may form; use fume hoods and scrubbers.
- Safety Protocols : Wear PPE (gloves, masks), and dispose of waste via certified hazardous waste contractors .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic pathways or reaction outcomes for derivatives of this compound?
- Methodological Answer : Use retrosynthetic analysis with databases like REAXYS and PISTACHIO to identify precursors (e.g., 4-oxo-4H-pyran-2-carboxylic acid). Quantum-chemical methods (e.g., semi-empirical AM1) model reaction thermodynamics and optimize geometries of intermediates. For example, calculate heats of formation to predict favorable reaction steps .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray data. For ambiguous NMR signals, use 2D techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.
- Crystallographic Refinement : Apply SHELXL to resolve positional disorders in crystal structures. For example, refine occupancy ratios for overlapping electron density regions .
- Statistical Analysis : Use software like MestReNova to compare experimental vs. simulated spectra and quantify discrepancies .
Q. What strategies enable the design of multi-step syntheses for complex heterocycles derived from this compound?
- Methodological Answer :
- Modular Design : Use the acyl chloride as a key intermediate for sequential functionalization. For example:
Step 1 : React with propargylamine to form an alkyne-tagged amide.
Step 2 : Perform Huisgen cycloaddition with azides to generate triazole-linked hybrids .
- Optimization : Screen reaction conditions (e.g., solvent polarity, catalysts) via DOE (Design of Experiments) to maximize yield.
Q. What are the implications of this compound’s electronic properties for material science applications?
- Methodological Answer : The electron-deficient pyranone core enables π-π stacking in conjugated polymers. Characterize via:
- Cyclic Voltammetry : Measure redox potentials to assess charge transport capabilities.
- DFT Calculations : Model HOMO-LUMO gaps (e.g., ~3.2 eV) to predict optoelectronic behavior in OLEDs or OFETs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
